

# Application Notes and Protocols for C16orf87

## Immunofluorescence Staining

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### Compound of Interest

Compound Name: C 87

Cat. No.: B1683194

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## Introduction

C16orf87, or Chromosome 16 Open Reading Frame 87, is a protein of growing interest in the scientific community. While its precise functions are still under investigation, preliminary evidence suggests a potential role in epigenetic regulation and developmental processes. Immunofluorescence (IF) is a powerful technique to elucidate the subcellular localization of proteins like C16orf87, providing critical insights into their biological roles. These application notes provide a detailed protocol for the immunofluorescent staining of C16orf87 in both cultured cells and tissue sections, along with guidance on data interpretation and a hypothetical signaling pathway.

## Data Presentation

Successful immunofluorescence staining of C16orf87 relies on the careful optimization of several parameters. The following table provides a template for recording and comparing key quantitative data during protocol development.

Parameter	Condition 1	Condition 2	Condition 3	Optimal Condition
Cell/Tissue Type				
Fixation Method	4% PFA	Methanol	Acetone	
Fixation Time	10 min	15 min	20 min	
Permeabilization Agent	0.1% Triton X-100	0.5% Triton X-100	Saponin	
Permeabilization Time	5 min	10 min	15 min	
Blocking Buffer	5% BSA in PBS	10% Goat Serum	Commercial Blocker	
Blocking Time	30 min	60 min	90 min	
Primary Antibody Dilution	1:100	1:250	1:500	
Primary Antibody Incubation	1 hr at RT	O/N at 4°C	2 hrs at RT	
Secondary Antibody Dilution	1:500	1:1000	1:2000	
Secondary Antibody Incubation	1 hr at RT	1.5 hrs at RT	2 hrs at RT	
Signal-to-Noise Ratio				

## Experimental Protocols

The following protocols provide a starting point for the immunofluorescent staining of C16orf87. Optimization of these protocols for your specific cell or tissue type and antibody is recommended.

## Protocol 1: Immunofluorescence Staining of C16orf87 in Cultured Cells

### Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS with 0.1% Triton X-100)
- Primary Antibody against C16orf87
- Fluorophore-conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Glass coverslips and microscope slides

### Procedure:

- **Cell Culture:** Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- **Fixation:** Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
- **Washing:** Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** If C16orf87 is an intracellular protein, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.

- **Blocking:** Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary C16orf87 antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- **Washing:** Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
- **Counterstaining:** Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
- **Washing:** Wash the cells a final time with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope with the appropriate filters.

## Protocol 2: Immunofluorescence Staining of C16orf87 in Frozen Tissue Sections

### Materials:

- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS)
- Primary Antibody against C16orf87
- Fluorophore-conjugated Secondary Antibody
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Microscope slides

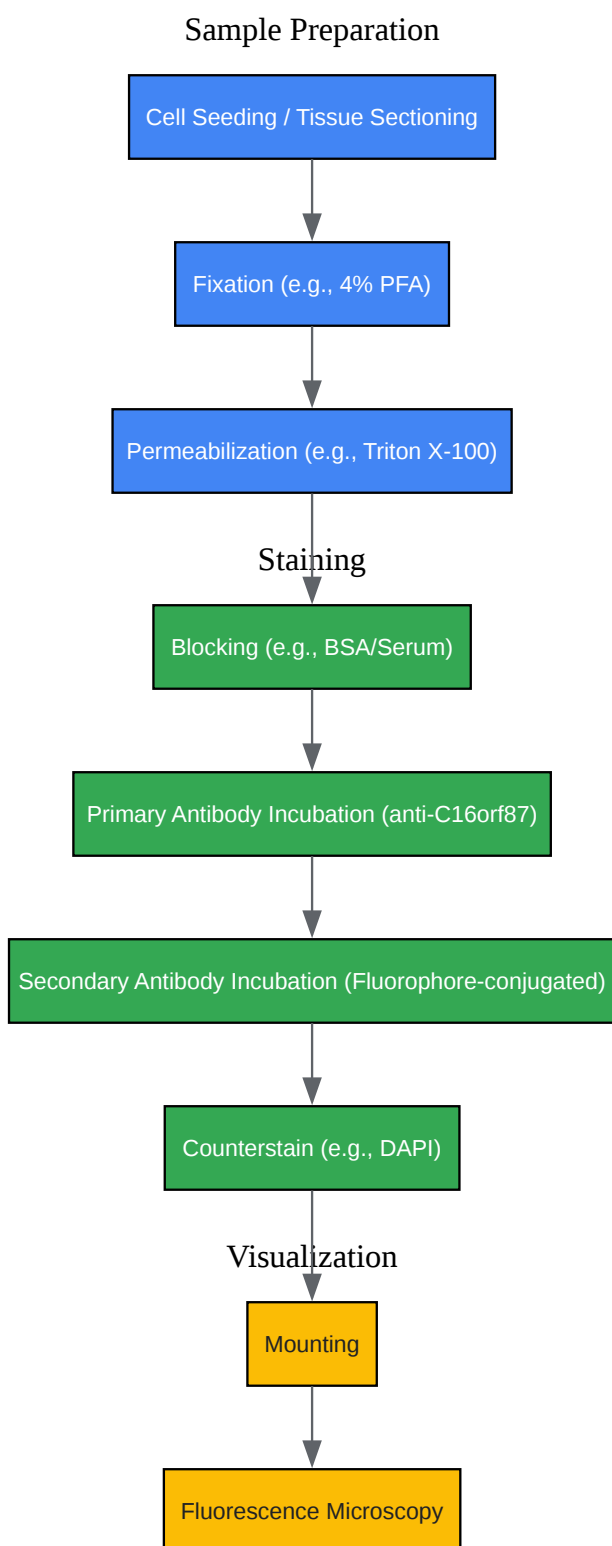
Procedure:

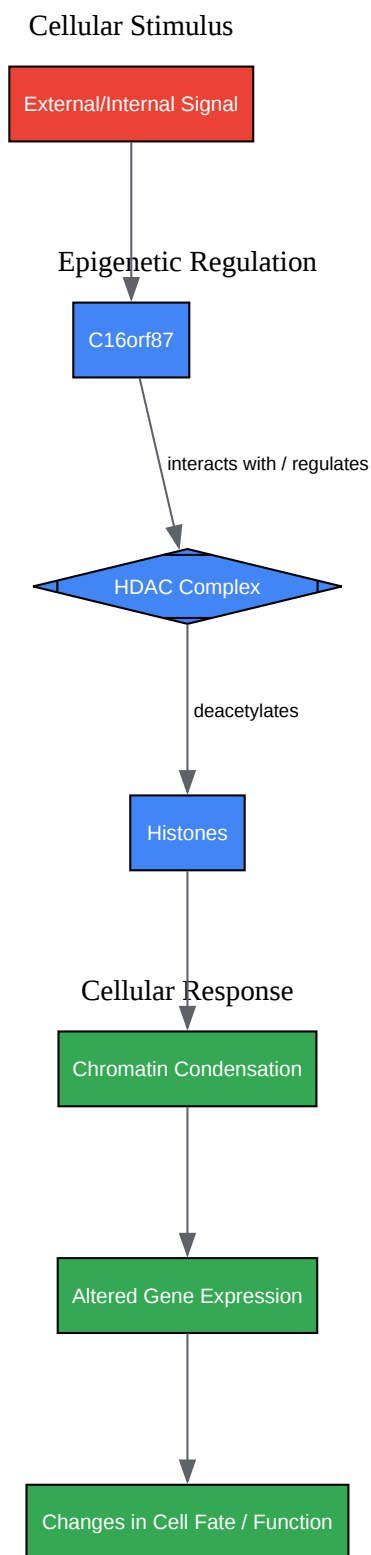
- Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen and embed in OCT. Store at -80°C.
- Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
- Fixation: Fix the sections with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the sections with Permeabilization Buffer for 10 minutes.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Blocking: Block the sections with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Apply the diluted primary C16orf87 antibody and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

- Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Apply DAPI for 5 minutes to counterstain the nuclei.
- Washing: Wash the slides a final time with PBS.
- Mounting: Coverslip the sections using an antifade mounting medium.
- Imaging: Image the sections using a fluorescence microscope.

## Visualizations

## Experimental Workflow





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